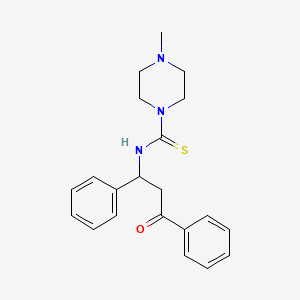
4-methyl-N-(3-oxo-1,3-diphenylpropyl)piperazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(3-oxo-1,3-diphenylpropyl)piperazine-1-carbothioamide is a chemical compound with the molecular formula C21H25N3OS It is known for its unique structure, which includes a piperazine ring substituted with a carbothioamide group and a 3-oxo-1,3-diphenylpropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3-oxo-1,3-diphenylpropyl)piperazine-1-carbothioamide typically involves the reaction of piperazine derivatives with appropriate thioamide precursors. One common method includes the condensation of 4-methylpiperazine with 3-oxo-1,3-diphenylpropyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(3-oxo-1,3-diphenylpropyl)piperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the carbothioamide group, often using halogenated reagents or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated reagents (e.g., bromoethane), organometallic compounds (e.g., Grignard reagents)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
4-methyl-N-(3-oxo-1,3-diphenylpropyl)piperazine-1-carbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-N-(3-oxo-1,3-diphenylpropyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(3-oxo-1,3-diphenylpropyl)piperidinecarbothioamide
- 4-methyl-N-(3-oxo-1,3-diphenylpropyl)-1-piperazinecarbothioamide
Uniqueness
4-methyl-N-(3-oxo-1,3-diphenylpropyl)piperazine-1-carbothioamide is unique due to its specific structural features, such as the combination of a piperazine ring with a carbothioamide group and a 3-oxo-1,3-diphenylpropyl moiety
Properties
CAS No. |
361375-37-3 |
|---|---|
Molecular Formula |
C21H25N3OS |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
4-methyl-N-(3-oxo-1,3-diphenylpropyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C21H25N3OS/c1-23-12-14-24(15-13-23)21(26)22-19(17-8-4-2-5-9-17)16-20(25)18-10-6-3-7-11-18/h2-11,19H,12-16H2,1H3,(H,22,26) |
InChI Key |
XYZHKEXSSYJORP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=S)NC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
solubility |
43.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


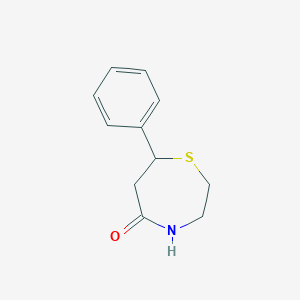
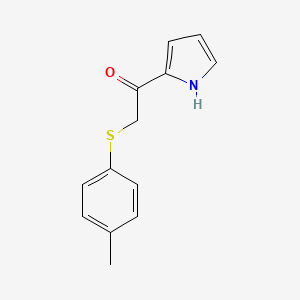
![Ethyl 4-(chloromethyl)-2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B14141248.png)
![2-(2-Methylpropyl)-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14141251.png)
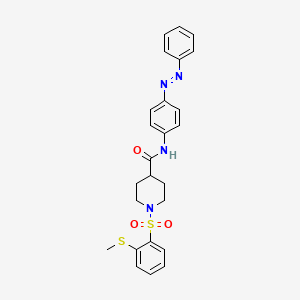
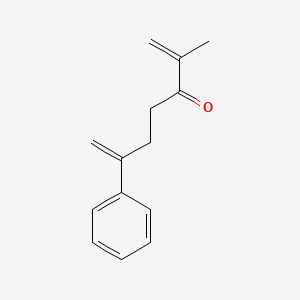


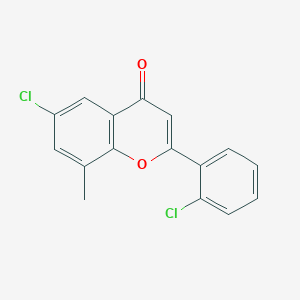

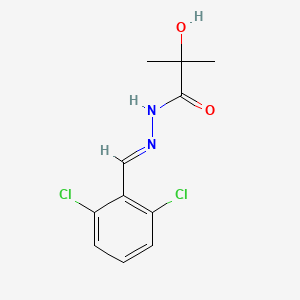
![1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(3-methoxyphenyl)urea](/img/structure/B14141303.png)

stannane](/img/structure/B14141311.png)
